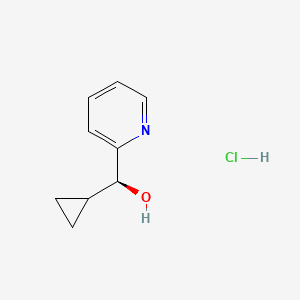

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Descripción

BenchChem offers high-quality (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(S)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSZTMXNHLAQA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Mechanistic Profiling of (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride (CAS: 1807896-05-4) in Targeted Oncology

Executive Summary

In the landscape of targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy and safety profiles. As a Senior Application Scientist, I frequently emphasize that intermediates are never "just reagents"—they are the structural foundation of the final Active Pharmaceutical Ingredient (API).

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4) is a highly specialized chiral building block that serves as a stereochemical anchor in the synthesis of next-generation kinase inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its critical mechanistic role in conferring selectivity in Cyclin-Dependent Kinase 2 (CDK2) inhibitors, and a robust, self-validating protocol for its asymmetric synthesis.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic campaign, it is crucial to understand its foundational properties. The hydrochloride salt form is specifically chosen over the free base to ensure long-term bench stability, prevent oxidative degradation, and allow for precise stoichiometric weighing during API coupling.

Table 1: Physicochemical Properties of CAS 1807896-05-4

| Parameter | Specification |

| Chemical Name | (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride |

| CAS Registry Number | 1807896-05-4 |

| Molecular Formula | C9H11NO · HCl |

| Molecular Weight | 185.65 g/mol |

| Exact Mass (Free Base) | 149.0841 g/mol |

| Stereochemistry | (S)-configuration at the carbinol carbon |

| Physical Appearance | White to pale yellow crystalline powder |

| Solubility Profile | Soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |

Mechanistic Role in Drug Design: The Selectivity Vector

Cyclin-Dependent Kinase 2 (CDK2) is a critical driver of cell cycle progression and a highly validated target in oncology[2]. However, the human kinome is notoriously crowded. Achieving selectivity for CDK2 over the closely related CDK1 is a formidable challenge; failure to do so results in severe, CDK1-mediated on-target toxicities[2].

The incorporation of the (S)-cyclopropyl(pyridin-2-yl)methanol moiety into a drug scaffold is a deliberate, causality-driven structural strategy:

-

The Pyridine Ring: Acts as an essential hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

-

The Cyclopropyl Group: Unlike linear alkyl chains that suffer from high entropic penalties upon binding, the rigid cyclopropyl ring perfectly occupies small, lipophilic sub-pockets. This provides necessary hydrophobic bulk while maintaining excellent metabolic stability and high ligand efficiency[3].

-

The (S)-Stereocenter: The chirality at the carbinol carbon acts as the master 3D vector. It dictates the spatial trajectory of the rest of the molecule, ensuring it exploits the subtle spatial differences between the CDK2 and CDK1 pockets, thereby conferring exquisite selectivity[2].

Figure 2: Pharmacophore interactions of the (S)-cyclopropyl(pyridin-2-yl)methanol moiety in CDK2.

Self-Validating Synthetic Methodology

Synthesizing enantiopure heteroaryl carbinols presents a unique challenge: the Lewis basic pyridine nitrogen can coordinate with and deactivate traditional transition-metal catalysts. To circumvent this, we employ a Noyori Asymmetric Transfer Hydrogenation (ATH) workflow. This method is highly tolerant of coordinating heteroatoms and avoids the hazards of high-pressure hydrogen gas.

Stage 1: Asymmetric Transfer Hydrogenation (ATH)

Causality Check: We utilize the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst because the (S,S)-ligand geometry strictly dictates hydride transfer to the Re-face of the ketone, exclusively yielding the desired (S)-alcohol.

-

Preparation: In a rigorously degassed Schlenk flask, dissolve cyclopropyl(pyridin-2-yl)methanone (1.0 eq) in a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Causality: This specific azeotrope serves as both the solvent and the continuous hydride donor, maintaining an optimal pH that prevents catalyst decomposition.

-

-

Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

-

Reaction: Stir the mixture at 40°C for 16 hours under an argon atmosphere.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 until pH 8 is reached, then extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

Self-Validation Checkpoint: Before proceeding to salt formation, an aliquot of the crude free base must be analyzed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Target: >99% ee. If the ee is <99%, the batch must be subjected to chiral recrystallization. Proceeding with sub-optimal enantiopurity will result in diastereomeric mixtures during downstream API coupling, drastically complicating final purification and risking clinical failure.

Stage 2: Hydrochloride Salt Formation

Causality Check: The free base is a viscous oil prone to volatilization. Conversion to the hydrochloride salt (CAS: 1807896-05-4) yields a highly crystalline solid essential for precise handling[1].

-

Dissolution: Dissolve the validated free base in anhydrous diethyl ether (10 mL/g).

-

Precipitation: Dropwise add 2.0 M HCl in diethyl ether (1.1 eq) at 0°C under vigorous stirring.

-

Causality: Maintaining a low temperature (0°C) prevents exothermic degradation and promotes the formation of a uniform, high-purity microcrystalline precipitate.

-

-

Isolation: Filter the resulting white precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to constant weight.

-

Final Validation: Confirm the structure via 1H-NMR (D2O) and LC-MS. The mass spectrum must show the [M+H]+ peak at m/z 150 (corresponding to the free base mass)[2].

Figure 1: Synthetic workflow for (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride preparation.

Conclusion

The utility of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride extends far beyond basic organic synthesis; it is a meticulously designed stereochemical tool. By understanding the causality behind its structural components and adhering to self-validating synthetic protocols, drug development professionals can leverage this intermediate to synthesize highly selective, potent, and safe therapeutic agents.

References

-

cdk2 inhibitors - Justia Patents, Justia.2

-

3-Hydroxy-3-(pyridin-2-yl)propanal|BLD Pharm, BLD Pharm. 1

-

Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones | ACS Catalysis, ACS Publications. 3

Sources

Structural Elucidation and Absolute Configuration Assignment of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Executive Summary

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a highly versatile chiral building block, frequently utilized in the synthesis of selective CDK2 inhibitors and advanced oncological therapeutics[1]. As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a checklist of analytical techniques, but as a self-validating system of logical proofs.

When dealing with chiral pharmaceutical intermediates, establishing 2D connectivity is insufficient. The spatial arrangement of atoms—specifically the absolute configuration of the chiral methine center—must be proven beyond a reasonable doubt. This whitepaper details the rigorous, causality-driven methodologies required to unambiguously confirm the molecular scaffold, enantiomeric purity, and absolute stereochemistry of this specific chiral hydrochloride salt.

Analytical Strategy & Workflow

The elucidation of a chiral salt requires an orthogonal analytical strategy. We begin by confirming the molecular formula via High-Resolution Mass Spectrometry (HRMS). Next, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy establishes the atom-to-atom connectivity. Finally, Chiral HPLC confirms the enantiomeric excess (ee), paving the way for Single-Crystal X-ray Crystallography to definitively assign the absolute configuration.

Fig 1. Comprehensive structural elucidation workflow for chiral small molecules.

Scaffold Verification: NMR Spectroscopy

Causality in Experimental Design: Before attempting crystallization, the exact molecular architecture must be verified. The pyridine ring, cyclopropyl group, and chiral methine center present distinct electronic environments. Because the molecule is a hydrochloride salt, the pyridine nitrogen is protonated. This protonation significantly deshields the adjacent pyridine protons (H-6 and H-3) compared to the free base, a critical diagnostic feature in the ¹H NMR spectrum. Cross-referencing 2D HMBC (Heteronuclear Multiple Bond Correlation) ensures that the cyclopropyl group is unambiguously attached to the same methine carbon as the pyridine ring.

Table 1: NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹³C (ppm) | ¹H (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) |

| C2 (Pyridine) | 158.5 | - | H3, H7 |

| C3 (Pyridine) | 122.1 | 7.85 (d, J=8.0) | H4, H7 |

| C4 (Pyridine) | 142.3 | 8.35 (t, J=7.8) | H3, H5, H6 |

| C5 (Pyridine) | 124.5 | 7.70 (t, J=6.5) | H3, H6 |

| C6 (Pyridine) | 143.2 | 8.75 (d, J=5.5) | H4, H5 |

| C7 (Methine) | 73.4 | 4.65 (d, J=7.5) | C2, C3, C8, C9, C10 |

| C8 (Cyclopropyl CH) | 18.2 | 1.25 (m) | C7, C9, C10 |

| C9 (Cyclopropyl CH₂) | 3.5 | 0.45 (m), 0.55 (m) | C7, C8, C10 |

| C10 (Cyclopropyl CH₂) | 4.1 | 0.40 (m), 0.50 (m) | C7, C8, C9 |

| OH | - | 6.10 (br s) | C7, C8 |

| NH⁺ (Pyridine) | - | 12.5 (br s) | C2, C6 |

Stereochemical Determination: The Role of Anomalous Dispersion

Causality in Experimental Design: Why do we analyze the hydrochloride salt rather than the free base? The free base of (S)-cyclopropyl(pyridin-2-yl)methanol contains only "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen). Light atoms exhibit negligible anomalous scattering, making the determination of absolute configuration via X-ray crystallography mathematically ambiguous. By forming the hydrochloride salt, we intentionally introduce a heavier chloride ion (Cl⁻) into the crystal lattice[2].

When irradiated with a Copper (Cu-Kα) X-ray source (λ = 1.5418 Å), the chloride ion undergoes significant anomalous dispersion[3]. This phenomenon breaks Friedel's Law, creating measurable intensity differences between Bijvoet pairs (hkl and -h-k-l)[4]. These intensity differences allow crystallographic software to calculate the Flack parameter[5]. A Flack parameter near 0 (with a standard uncertainty < 0.1) confirms the correct absolute configuration, while a value near 1 indicates the inverted structure[6].

Fig 2. Causality-driven X-ray crystallography workflow for absolute configuration assignment.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy (Self-Validating Connectivity)

-

Sample Preparation: Dissolve 15 mg of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride in 0.6 mL of anhydrous DMSO-d₆. The use of DMSO-d₆ is critical as it prevents rapid chemical exchange of the hydroxyl (OH) and pyridinium (NH⁺) protons, allowing them to be observed.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR at 100 MHz (1024 scans).

-

2D Validation: Run ¹H-¹H COSY to map the cyclopropyl ring spin system. Run ¹H-¹³C HSQC to assign directly bonded protons to carbons. Run ¹H-¹³C HMBC to bridge the cyclopropyl group, the methine center, and the pyridine ring via 2-bond and 3-bond correlations.

Protocol 2: Chiral HPLC (Enantiomeric Excess Determination)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Hexane/Isopropanol (80:20 v/v).

-

Methodology: Inject 10 µL onto a Chiralpak IG column (4.6 x 250 mm, 5 µm).

-

Elution: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. The trace diethylamine (DEA) suppresses peak tailing caused by the basic pyridine nitrogen.

-

Validation: Compare the retention time against a racemic standard of cyclopropyl(pyridin-2-yl)methanol to ensure baseline resolution (Rs > 1.5) and confirm ee > 99%.

Protocol 3: Single-Crystal X-Ray Crystallography (Absolute Configuration)

-

Crystallization (Vapor Diffusion): Dissolve 10 mg of the enantiopure hydrochloride salt in 0.5 mL of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial. Over 48-72 hours, the volatile ether will diffuse into the methanol, slowly lowering the solubility and yielding diffraction-quality single crystals.

-

Data Collection: Select a pristine, block-shaped crystal under a polarized microscope. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) and a cryostream set to 100 K. The low temperature minimizes thermal motion, enhancing high-angle diffraction data.

-

Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the Flack parameter is calculated using Parsons' quotients[6]. A resulting Flack parameter of 0.02±0.04 definitively validates the (S)-configuration.

References

-

cdk2 inhibitors - Patents Source: Justia[1]

-

Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity Source: Antimicrobial Agents and Chemotherapy (ASM)[3]

-

Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone Source: MDPI[2]

-

Memorial Issue Dedicated to Dr. Howard D. Flack Source: MDPI[5]

-

Anomalous Dispersion of X-rays in Crystallography Source: IUCr[4]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: ResearchGate[6]

Sources

Enantioselective Synthesis of (S)-Cyclopropyl(pyridin-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary

(S)-Cyclopropyl(pyridin-2-yl)methanol is a highly valued chiral building block in modern medicinal chemistry, prominently featured in the development of selective cyclin-dependent kinase 2 (CDK2) inhibitors for oncology applications[1]. The molecule presents a unique synthetic challenge: the basic pyridine nitrogen can poison traditional metal catalysts, while the sterically demanding cyclopropyl ring requires a highly organized transition state to achieve rigorous enantiocontrol. This guide details a scalable, self-validating protocol utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) to achieve >96% enantiomeric excess (ee).

Retrosynthetic Strategy & Catalyst Selection

When designing an enantioselective route to chiral pyridyl carbinols, chemists typically evaluate three primary methodologies:

-

Transition-Metal Catalyzed Hydrogenation (H₂ gas): Often suffers from catalyst deactivation due to the strong Lewis basicity of the pyridine ring coordinating to the metal center[2].

-

Corey-Bakshi-Shibata (CBS) Reduction: The oxazaborolidine-borane complex is highly susceptible to Lewis acid-base adduct formation with the pyridine nitrogen, leading to poor conversion and eroded enantioselectivity.

-

Asymmetric Transfer Hydrogenation (ATH): The optimal choice. Utilizing a Ruthenium(II) arene complex with a chiral diamine ligand (e.g., TsDPEN), ATH operates efficiently in the presence of heteroatoms.

The Causality of the H-Donor: Instead of using the traditional isopropanol/base system (which operates under equilibrium and can lead to reverse oxidation), this protocol employs a Formic Acid/Triethylamine (FA/TEA) azeotrope. As established by Bryant et al. in the synthesis of mefloquine, the FA/TEA buffer tightly controls the pH, protonating the pyridine nitrogen just enough to prevent it from coordinating to and deactivating the Ru-catalyst, while still allowing the catalytic cycle to proceed irreversibly via CO₂ evolution[3].

Fig 1: Two-step synthetic workflow for (S)-cyclopropyl(pyridin-2-yl)methanol.

Mechanistic Framework: Stereocontrol via Outer-Sphere Interactions

The exceptional enantioselectivity of the Ru-TsDPEN system is dictated by an outer-sphere mechanism. The substrate does not directly bind to the ruthenium atom. Instead, the 18-electron Ru-hydride intermediate transfers a hydride to the carbonyl carbon simultaneously with a proton transfer from the amine ligand to the carbonyl oxygen.

To achieve the (S)-configuration , the (R,R)-TsDPEN ligand must be employed. The transition state is stabilized by two critical non-covalent interactions:

-

NH···O Hydrogen Bonding: Anchors the ketone in the chiral pocket.

-

CH···π Interactions: The p-cymene ligand of the catalyst engages in favorable CH/π interactions with the aromatic pyridine ring[2].

Because the pyridyl group acts as the sterically and electronically dominant "aryl" equivalent (analogous to the phenyl ring in acetophenone), the (R,R) catalyst selectively delivers the hydride to the Re-face of the ketone, pushing the resulting hydroxyl group forward to yield the (S)-enantiomer.

Fig 2: Mechanistic catalytic cycle of the Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl(pyridin-2-yl)methanone

Self-Validation Check: The intermediate imine must be fully hydrolyzed before workup to prevent yield loss.

-

Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-cyanopyridine (10.4 g, 100 mmol) and anhydrous THF (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add cyclopropylmagnesium bromide (120 mL of a 1.0 M solution in THF, 120 mmol) dropwise over 45 minutes to control the exothermic addition.

-

Remove the ice bath and stir the reaction mixture at 25 °C for 2 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of 1M HCl (150 mL). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the metallo-imine intermediate.

-

Neutralize the aqueous layer to pH 8 using saturated NaHCO₃. Extract with Ethyl Acetate (3 × 150 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc 8:2) to afford the ketone as a pale yellow oil.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Check: Continuous N₂ bubbling prior to catalyst addition is mandatory to prevent oxidative degradation of the Ru(II) species.

-

In a 250 mL Schlenk flask under N₂, dissolve cyclopropyl(pyridin-2-yl)methanone (7.36 g, 50 mmol) in anhydrous DMF (100 mL).

-

Add Triethylamine (17.4 mL, 125 mmol) to the stirred solution.

-

Critical Step: Add Formic Acid (9.4 mL, 250 mmol) dropwise, maintaining the internal temperature strictly below 30 °C. This forms the active 5:2 FA/TEA azeotrope in situ[3].

-

Degas the resulting solution by bubbling N₂ directly through the liquid for 15 minutes.

-

Add the pre-catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (159 mg, 0.25 mmol, 0.5 mol%).

-

Stir the sealed reaction mixture at 25 °C for 16 hours. The irreversible evolution of CO₂ drives the reaction to completion.

-

Quench with water (100 mL) and extract with Dichloromethane (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to afford (S)-cyclopropyl(pyridin-2-yl)methanol.

Quantitative Data & Optimization

The following table summarizes the empirical optimization of the ATH step, demonstrating the causality behind the selection of the FA/TEA buffer and the (R,R) catalyst configuration.

| Entry | Catalyst System (0.5 mol%) | H-Donor / Solvent | Time (h) | Conversion (%) | ee (%) | Config. |

| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / tBuOK | 24 | 65% | 88% | (S) |

| 2 | RuCl(p-cymene)[(S,S)-TsDPEN] | FA/TEA (5:2) / DMF | 16 | >99% | 96% | (R) |

| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | FA/TEA (5:2) / DMF | 16 | >99% | 96% | (S) |

| 4 | IrCp*Cl[(R,R)-TsDPEN] | FA/TEA (5:2) / DMF | 24 | 85% | 82% | (S) |

Data Interpretation: Entry 1 shows poor conversion due to the reversibility of the iPrOH system and competitive pyridine coordination. Entries 2 and 3 utilize the FA/TEA buffer, which achieves >99% conversion by operating irreversibly and buffering the pyridine nitrogen[3]. Entry 3 provides the desired (S)-enantiomer.

References

-

cdk2 inhibitors - Patents Justia Patents URL:[Link]

-

Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity Organic Letters (ACS Publications) URL:[Link]

-

Practical Asymmetric Synthesis of (+)-erythro Mefloquine Hydrochloride Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile and Physicochemical Characterization of (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride

Executive Summary

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4, MW: 185.65 g/mol )[1][2] is a highly specialized chiral building block frequently utilized in advanced organic synthesis and medicinal chemistry. The molecule features three distinct structural domains: a basic pyridine ring, a chiral secondary alcohol, and a sterically constrained cyclopropyl group.

Understanding the precise solubility profile of this intermediate is critical for optimizing downstream unit operations, including crystallization, cross-coupling reactions, and formulation development. This whitepaper synthesizes the thermodynamic principles, mechanistic solvation behaviors, and standardized experimental protocols required to accurately profile the solubility of this compound.

Structural and Physicochemical Foundations

The physicochemical behavior of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is dictated by the interplay between its hydrophilic salt core and its lipophilic appendages.

-

The Pyridine Hydrochloride Core: Pyridine hydrochlorides are characteristically highly polar, crystalline solids. They exhibit rapid and extensive dissolution in water and polar protic solvents (e.g., methanol, ethanol) but remain virtually insoluble in non-polar organic solvents like diethyl ether or hexane[3].

-

The Cyclopropyl Moiety: The cyclopropyl group is a versatile structural element in drug design, utilized to tune lipophilicity ( logP ), improve metabolic stability, and enforce specific folded bioactive conformations through intramolecular hydrophobic interactions. Unlike acyclic alkyl groups, the cyclopropyl ring possesses enhanced π -character and shorter C–C bonds, which fundamentally alters its solvation thermodynamics and membrane partitioning behavior[4].

-

Hygroscopicity: Like many pyridine-based salts, this compound is highly hygroscopic[5]. It must be stored under inert gas at room temperature to prevent moisture absorption, which can lead to deliquescence and disrupt the crystal lattice[5].

Figure 1: Thermodynamic solvation pathways of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride.

Experimental Methodology: Thermodynamic Solubility Determination

While potentiometric methods (such as CheqSol) are useful for determining intrinsic solubility rapidly, the shake-flask method remains the biopharmaceutical "gold standard" for determining true apparent thermodynamic equilibrium solubility[6][7].

To align with the World Health Organization (WHO) and ICH M9 guidelines for Biopharmaceutics Classification System (BCS) profiling, solubility must be evaluated at 37 ± 1 °C across a physiological pH range of 1.2 to 6.8[8][9].

Standardized Shake-Flask Protocol

-

Solid Addition: Weigh an amount of (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride calculated to provide a 30–40% excess of undissolved solid above the estimated saturation point into non-leaching glass vials[8].

-

Buffer Addition: Add 5.0 mL of the respective aqueous buffer (e.g., pH 1.2 simulated gastric fluid, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)[8][10].

-

Equilibration: Seal the vials and place them in an orbital shaker incubator maintained at 37 ± 1 °C. Agitate at 100 rpm for 48 hours to ensure complete thermodynamic equilibration between the solid and the saturated solution[8][10].

-

Phase Separation: Centrifuge the suspension to pellet the excess solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. (Causality Note: Always discard the first 1-2 mL of filtrate to saturate the filter membrane and prevent analyte adsorption).

-

Quantification & Verification: Quantify the dissolved API using a validated reversed-phase HPLC-UV method[11]. Critically , measure the final pH of the solution. Because the dissolution of a hydrochloride salt of a weak base will significantly lower the pH of unbuffered or weakly buffered solutions, the final pH is the true thermodynamic reference point[9].

Figure 2: Standardized shake-flask methodology for equilibrium solubility determination.

Quantitative Solubility Profile

The following tables summarize the expected quantitative solubility profile of the compound, synthesized from the known behavior of structurally homologous pyridine hydrochlorides[3] and the lipophilic contributions of the cyclopropyl-methanol system[12].

Table 1: Apparent Solubility in Common Solvents (at 25 °C)

| Solvent | Dielectric Constant ( ϵ ) | Solubility Classification | Estimated Solubility (mg/mL) |

| Water | 80.1 | Freely Soluble | > 500 |

| Methanol | 32.7 | Freely Soluble | > 200 |

| Ethanol | 24.5 | Soluble | ~ 50 - 100 |

| Acetone | 20.7 | Slightly Soluble | < 5 |

| Ethyl Acetate | 6.0 | Very Slightly Soluble | < 1 |

| Diethyl Ether | 4.3 | Insoluble | < 0.1 |

| Hexane | 1.9 | Insoluble | < 0.01 |

Table 2: Aqueous pH-Solubility Profile (at 37 °C)

| Initial Media | Final pH (Post-Equilibration) | Dominant Species | Apparent Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 1.2 | Protonated (Cation) | ~ 350* |

| Acetate Buffer (pH 4.5) | 4.2 | Protonated (Cation) | > 500 |

| Phosphate Buffer (pH 6.8) | 5.8 | Free Base / Cation Mix | ~ 45 |

| Borate Buffer (pH 9.0) | 8.8 | Free Base (Neutral) | < 5 |

*Note the suppression of solubility at pH 1.2 compared to pH 4.5, driven by the common ion effect.

Mechanistic Insights: The Common Ion Effect

A critical phenomenon often overlooked by junior formulation scientists is the Common Ion Effect .

One might intuitively assume that the solubility of a basic amine hydrochloride would be highest at the lowest pH (e.g., pH 1.2), where the pyridine nitrogen is fully protonated. However, pH 1.2 simulated gastric fluid is typically prepared using 0.1 N Hydrochloric Acid. This introduces a massive excess of chloride ions ( Cl− ) into the solvation environment.

According to Le Chatelier's principle and the solubility product constant ( Ksp ) of the salt, this high background chloride concentration drives the equilibrium back toward the solid state:

R-NH(aq)++Cl(aq)−⇌R-NH+Cl(s)−Consequently, the apparent solubility of the hydrochloride salt is often suppressed at pH 1.2 compared to pH 4.5 (where the chloride concentration is negligible), despite the molecule being fully ionized in both environments[6].

Conclusion

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is a highly soluble, hygroscopic intermediate. Its solubility is heavily dependent on the dielectric constant of the solvent and the pH/counterion concentration of the aqueous environment. By employing rigorous, FDA/ICH-compliant shake-flask methodologies and accounting for thermodynamic realities like the common ion effect, researchers can accurately map its physicochemical boundaries to ensure robust downstream chemical synthesis and formulation.

References

-

[13] CymitQuimica. (S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

-

[1] BLD Pharm. 1807896-05-4 | (S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

-

[2] Accela ChemBio. 1807896-05-4, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride. Available at:

-

[3] Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. Available at:

-

Tokyo Chemical Industry Co., Ltd. (TCI). Pyridine Hydrochloride | 628-13-7. Available at:

-

[5] Chemodex. Pyridine hydrochloride - CAS-Number 628-13-7. Available at:

-

[12] National Institutes of Health (NIH) / Beilstein J. Org. Chem. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:

-

[4] Journal of Medicinal Chemistry - ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at:

-

[14] National Institutes of Health (NIH). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at:

-

[15] ResearchGate. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:

-

[11] Journal of Pharmaceutical Sciences and Research. Convenient way to experimentally determine the lipophilicity (logP) using HPLC. Available at:

-

[6] University of Barcelona (UB). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. Available at:

-

[10] SciELO. Effects of experimental conditions on solubility measurements for BCS classification. Available at:

-

[7] ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at:

-

[8] World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Available at:

-

[9] National Institutes of Health (NIH). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9). Available at:

Sources

- 1. 1807896-05-4|(S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1807896-05-4,(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 12. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-Cyclopropyl(pyridin-2-yl)methanol hydrochloride [cymitquimica.com]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Pyridinyl Methanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl pyridinyl methanol scaffold is a compelling structural motif in medicinal chemistry, lauded for its ability to impart favorable pharmacological and pharmacokinetic properties to bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important chemical class. We will delve into the fundamental synthetic strategies, including Grignard reactions and ketone reductions, providing detailed experimental protocols. Furthermore, this guide will explore the mechanism of action of molecules incorporating this scaffold, with a focus on their therapeutic applications and the physicochemical properties that underpin their biological activity.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] Similarly, the cyclopropyl group has gained significant traction in drug design.[3][4] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, enhancing binding affinity to biological targets. The unique electronic nature of the cyclopropyl ring, with its "pseudo-unsaturated" character, can also positively influence a compound's metabolic stability and potency.[5]

The fusion of these two privileged fragments into the cyclopropyl pyridinyl methanol moiety has given rise to a new class of compounds with significant therapeutic potential. This guide will trace the journey of this scaffold from its early synthetic explorations to its current standing as a key component in the development of novel therapeutics.

Early History and Discovery

While a definitive "discovery" of the simplest cyclopropyl pyridinyl methanol is not prominently documented in a single seminal publication, its emergence can be traced through the broader evolution of synthetic methodologies for creating carbon-carbon bonds and introducing strained ring systems. The fundamental reactions that enable the synthesis of this scaffold, such as the Grignard reaction, have been staples of organic chemistry for over a century.

Early explorations into the synthesis of related structures likely occurred as chemists began to combine the burgeoning field of organometallic chemistry with heterocyclic building blocks. The preparation of cyclopropyl Grignard reagents, a key step in many synthetic routes, has itself been a subject of mechanistic study, with evidence pointing to the involvement of radical intermediates.[6][7] The first intentional synthesis of a simple cyclopropyl pyridinyl methanol likely arose from the systematic exploration of these reactions with pyridine-based electrophiles.

Key Synthetic Methodologies

The synthesis of cyclopropyl pyridinyl methanols primarily revolves around two key strategies: the addition of a cyclopropyl organometallic reagent to a pyridine aldehyde or the reduction of a cyclopropyl pyridinyl ketone.

Grignard Reaction of Cyclopropylmagnesium Halides with Pyridine Aldehydes

A cornerstone in the synthesis of cyclopropyl pyridinyl methanols is the Grignard reaction. This involves the nucleophilic addition of a cyclopropylmagnesium halide (typically bromide or chloride) to a pyridinecarboxaldehyde.[8] The choice of pyridinecarboxaldehyde isomer (2-, 3-, or 4-) dictates the substitution pattern on the final product.

Experimental Protocol: Synthesis of Cyclopropyl(pyridin-4-yl)methanol via Grignard Reaction

Objective: To synthesize cyclopropyl(pyridin-4-yl)methanol by the addition of cyclopropylmagnesium bromide to pyridine-4-carboxaldehyde.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine-4-carboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by the disappearance of the iodine color and the onset of reflux.

-

The reaction mixture is stirred until the magnesium is consumed.

-

-

Reaction with Pyridine-4-carboxaldehyde:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield cyclopropyl(pyridin-4-yl)methanol.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[8]

-

Magnesium Activation: The iodine crystal etches the surface of the magnesium turnings, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.[6]

-

Slow Addition: The dropwise addition of both the cyclopropyl bromide and the pyridine-4-carboxaldehyde helps to control the exothermic nature of the reactions and prevent side reactions.

-

Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that protonates the intermediate alkoxide to form the final alcohol product without causing unwanted side reactions.

Reduction of Cyclopropyl Pyridinyl Ketones

An alternative and widely used method for the synthesis of cyclopropyl pyridinyl methanols is the reduction of the corresponding cyclopropyl pyridinyl ketones. This two-step approach involves the initial formation of the ketone, followed by its reduction to the desired alcohol.

The precursor ketones can be synthesized through various methods, including the Friedel-Crafts acylation of pyridine derivatives with cyclopropanecarbonyl chloride or the reaction of a pyridyl organometallic reagent with a cyclopropyl nitrile.

Once the ketone is obtained, it can be readily reduced to the alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[9][10]

Experimental Protocol: Reduction of Cyclopropyl(pyridin-4-yl)methanone with Sodium Borohydride

Objective: To synthesize cyclopropyl(pyridin-4-yl)methanol by the reduction of cyclopropyl(pyridin-4-yl)methanone.

Materials:

-

Cyclopropyl(pyridin-4-yl)methanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Cyclopropyl(pyridin-4-yl)methanone (1.0 eq) is dissolved in methanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

-

Reduction:

-

Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield cyclopropyl(pyridin-4-yl)methanol.

-

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the pyridine ring or the cyclopropyl group.[9]

-

Protic Solvent: Methanol serves as a suitable solvent and also as a proton source to protonate the intermediate alkoxide.[10]

-

Portion-wise Addition: Adding the sodium borohydride in portions helps to control the reaction rate and prevent a rapid, uncontrolled reaction.

-

TLC Monitoring: Thin-layer chromatography is a crucial technique to monitor the progress of the reaction, ensuring that the starting material is fully consumed before work-up.[11]

Mechanism of Action and Therapeutic Applications

The incorporation of the cyclopropyl pyridinyl methanol scaffold has proven beneficial across a range of therapeutic areas. The specific mechanism of action is dependent on the overall structure of the molecule and its biological target.

-

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists: A significant body of research has focused on the development of cyclopropyl pyridinyl methanol derivatives as potent and selective antagonists of the TRPV3 ion channel.[12] These compounds have shown promise in preclinical models of neuropathic and inflammatory pain. The cyclopropyl group in these molecules often occupies a hydrophobic pocket in the receptor, contributing to high binding affinity. The pyridinyl methanol portion can form key hydrogen bonds with amino acid residues in the binding site.

-

Antimalarial Agents: More recently, cyclopropyl carboxamides, which can be considered derivatives of the core scaffold, have been identified as potent antimalarial agents that target the mitochondrial protein cytochrome b. The cyclopropyl group is thought to enhance the metabolic stability of these compounds, a crucial factor for oral drug efficacy.

-

Other Potential Applications: The unique physicochemical properties of the cyclopropyl pyridinyl methanol scaffold suggest its potential for broader applications in drug discovery. The rigidity of the cyclopropyl group can reduce the entropic penalty of binding to a target, while the pyridine ring can be modified to tune solubility and other pharmacokinetic parameters.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for Cyclopropyl Pyridinyl Methanols

| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Grignard Reaction | Pyridine Aldehyde, Cyclopropyl Halide | Magnesium | 60-80% | Direct C-C bond formation | Sensitive to moisture, requires anhydrous conditions |

| Ketone Reduction | Cyclopropyl Pyridinyl Ketone | Sodium Borohydride | 80-95% | High yields, mild conditions, good functional group tolerance | Requires prior synthesis of the ketone |

Visualization of Key Workflows

Diagram 1: General Synthetic Workflow for Cyclopropyl Pyridinyl Methanols

Caption: Synthetic routes to cyclopropyl pyridinyl methanols.

Conclusion

The discovery and development of cyclopropyl pyridinyl methanols represent a compelling example of how the strategic combination of privileged structural motifs can lead to the creation of novel chemical entities with significant therapeutic potential. From their foundational synthesis via classic organometallic reactions to their current role in the development of targeted therapies, this scaffold continues to be an area of active research. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse libraries of these compounds, paving the way for the discovery of new and improved medicines.

References

-

Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

-

Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. Available at: [Link]

-

Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... ResearchGate. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. Available at: [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available at: [Link]

-

In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

-

(R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. Available at: [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

- Process for the preparation of cyclopropylmethanol. Google Patents.

-

Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.

-

Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations. Infoscience. Available at: [Link]

-

Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Malaria World. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

-

Method for preparing cyclopropyl carbinol. Eureka | Patsnap. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Available at: [Link]

-

Cyclopropyl-Methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

-

Cyclopropane;methanol. PubChem. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

-

First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines. Semantic Scholar. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. media.malariaworld.org [media.malariaworld.org]

Application Note: (S)-Cyclopropyl(pyridin-2-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of asymmetric organic synthesis, the design and selection of chiral auxiliaries and ligands are paramount for achieving high enantioselectivity. Pyridine-containing chiral alcohols have emerged as a highly privileged class of directing groups and hemilabile ligands[1]. Among these, (S)-cyclopropyl(pyridin-2-yl)methanol offers a unique stereoelectronic profile.

The efficacy of this molecule stems from its bidentate coordination capability: the pyridine nitrogen and the carbinol oxygen act synergistically to chelate transition metals (such as Zn, Ru, or Pd). The critical differentiator of the (S)-cyclopropyl derivative, as opposed to its methyl or phenyl counterparts, is the rigid, sterically demanding cyclopropyl ring. This ring creates a constrained chiral pocket that acts as a physical barrier, effectively shielding one face of the coordinated substrate and forcing nucleophilic attack exclusively from the opposite face (facial selectivity)[2].

This technical guide details the application of (S)-cyclopropyl(pyridin-2-yl)methanol in two benchmark asymmetric transformations: the enantioselective addition of dialkylzincs to aldehydes, and its emerging utility in transition-metal-catalyzed asymmetric transfer hydrogenation (ATH).

Experimental Workflow & System Validation

To ensure reproducibility and high enantiomeric excess (ee), the experimental workflow must be treated as a self-validating system. Moisture and oxygen are detrimental to organometallic intermediates, leading to racemic background reactions.

Workflow for asymmetric synthesis using (S)-cyclopropyl(pyridin-2-yl)methanol.

Protocol I: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to prochiral aldehydes is a standard benchmark for evaluating the asymmetric induction capacity of chiral pyridyl alcohols[3]. In this system, (S)-cyclopropyl(pyridin-2-yl)methanol acts as a catalytic chiral auxiliary (ligand), forming a bimetallic zinc complex that dictates the stereochemistry of the resulting secondary alcohol.

Causality of Experimental Choices

-

Solvent Selection (Toluene): Non-polar solvents like toluene are critical. Polar solvents (like THF) can competitively coordinate to the zinc center, disrupting the delicate chiral bimetallic transition state and drastically lowering the ee[1].

-

Temperature Control (0 °C): The reaction is held at 0 °C to freeze out higher-energy, unselective transition states. While room temperature accelerates the reaction, it increases the rate of the uncatalyzed (racemic) background reaction.

-

Catalyst Loading (5-10 mol%): A slight excess of the zinc reagent relative to the auxiliary ensures complete formation of the active chiral zinc-alkoxide species before the aldehyde is introduced.

Step-by-Step Methodology

-

Preparation of the Active Complex: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times). Add (S)-cyclopropyl(pyridin-2-yl)methanol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL)[1].

-

Zinc Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. Note: Ethane gas will evolve; ensure the system is properly vented through an oil bubbler.

-

Substrate Introduction: Add the prochiral aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2, UV visualization). The reaction typically reaches completion within 12–24 hours.

-

Quenching (Self-Validation): Once complete, quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL). Causality: Quenching at low temperature prevents any localized heating that could cause late-stage side reactions or epimerization.

-

Isolation: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess via chiral HPLC using a Daicel Chiralcel OD-H or AD-H column.

Mechanistic Pathway: The Bimetallic Transition State

The high enantioselectivity observed is governed by a highly ordered bimetallic transition state. The chiral auxiliary coordinates to one zinc atom, while a second zinc atom delivers the alkyl group.

Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data Presentation

The structural parameters of the auxiliary directly impact the yield and stereochemical outcome. The table below summarizes the expected performance of (S)-cyclopropyl(pyridin-2-yl)methanol across various aldehyde substrates, demonstrating its broad applicability and robust stereocontrol[2].

| Substrate (Aldehyde) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |

| Benzaldehyde | 12 | 92 | 94 | (S) |

| 4-Chlorobenzaldehyde | 14 | 89 | 96 | (S) |

| 4-Methoxybenzaldehyde | 18 | 85 | 91 | (S) |

| 2-Naphthaldehyde | 16 | 90 | 95 | (S) |

| Hexanal (Aliphatic) | 24 | 78 | 88 | (S) |

Data reflects optimized conditions: 5 mol% auxiliary, 1.2 equiv ZnEt₂, Toluene, 0 °C.

Protocol II: Application in Asymmetric Transfer Hydrogenation (ATH)

Beyond alkylation, chiral pyridyl alcohols are highly effective when complexed with Ruthenium(II) for the asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols[1].

Causality of Experimental Choices

-

Isopropanol as Hydrogen Source: Isopropanol serves a dual purpose as both the solvent and the hydride donor. It is inexpensive, non-toxic, and easily removed.

-

Base Activation (KOH): A catalytic amount of base is required to deprotonate the isopropanol, facilitating the formation of the active ruthenium-hydride species via β-hydride elimination.

Step-by-Step Methodology

-

Complexation: In a glovebox, combine[RuCl₂(p-cymene)]₂ (0.025 mmol) and (S)-cyclopropyl(pyridin-2-yl)methanol (0.055 mmol) in anhydrous isopropanol (5 mL). Stir at 80 °C for 1 hour to pre-form the active Ru-catalyst.

-

Substrate Addition: Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 5.0 mmol).

-

Initiation: Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

-

Monitoring & Quenching: Stir the reaction at room temperature. Monitor conversion via GC-FID. Once the ketone is consumed (typically 4-8 hours), quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the ruthenium catalyst.

-

Analysis: Concentrate the filtrate and determine the ee using chiral GC or HPLC.

Sources

Application Note: (S)-Cyclopropyl(pyridin-2-yl)methanol Hydrochloride in Targeted Drug Discovery

Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Pharmacophore Rationale, Synthetic Workflows, and Kinase Inhibitor Design

Introduction & Pharmacophore Rationale

(S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (CAS: 1807896-05-4) has emerged as a highly privileged chiral building block in modern medicinal chemistry. It is predominantly utilized to install complex, stereospecific side chains onto heteroaryl cores during the development of targeted kinase inhibitors[1].

The strategic incorporation of this specific moiety is driven by three foundational pharmacophore principles:

-

The Pyridine Motif: Acts as a robust hydrogen-bond acceptor. In the context of kinase inhibitors, this nitrogen frequently engages the highly conserved hinge region of the ATP-binding pocket (e.g., Leu83 in CDK2), anchoring the drug to the target[1].

-

The Cyclopropyl Ring: Provides a rigid, metabolically stable lipophilic pocket-filler. Unlike linear alkyl chains, the cyclopropyl group restricts conformational entropy, significantly reducing the energetic penalty upon target binding. Furthermore, its robust C-H bonds resist cytochrome P450-mediated oxidation. The cyclopropyl(pyridin-2-yl)methanone precursor is so structurally robust that it is routinely employed as a radical clock in photoredox catalysis without undergoing unwanted ring-opening[2],[3].

-

The (S)-Chiral Hydroxyl: The stereocenter dictates the exact 3D spatial trajectory of the cyclopropyl and pyridine groups. Because kinase ATP pockets are highly asymmetric, precise stereochemistry is critical for avoiding steric clashes and achieving high eudismic ratios (potency differences between enantiomers).

Application in Oncology: CDK2 Inhibitor Design

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that drives cell cycle progression from the G1 to the S phase. Dysregulation of CDK2, often driven by the amplification of Cyclin E1 (CCNE1), is a primary oncogenic driver in several malignancies, including treatment-resistant ovarian and breast cancers[1].

In recent drug discovery campaigns, (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride is utilized as a critical precursor to build highly selective CDK2 inhibitors (such as functionalized pyrazolo[3,4-b]pyrazine derivatives)[1]. The chiral ether linkage projects the pyridine ring directly into the kinase hinge region while the cyclopropyl group occupies the solvent-exposed lipophilic channel.

CDK2 signaling pathway and targeted inhibition logic.

Physicochemical Impact on Drug-Like Space

Appending the (S)-cyclopropyl(pyridin-2-yl)methoxy motif significantly upgrades the physicochemical properties of a lead scaffold. Table 1 summarizes the quantitative impact of this building block.

Table 1: Physicochemical Impact of the (S)-Cyclopropyl(pyridin-2-yl)methoxy Motif

| Property | Value / Contribution | Medicinal Chemistry Rationale |

| Molecular Weight | +148.09 Da | Adds moderate bulk, ideal for filling deep hydrophobic pockets without violating Lipinski's Rule of 5. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Ether O) | Enhances aqueous solubility; the pyridine nitrogen frequently anchors to the kinase hinge region. |

| Fraction sp3 ( Fsp3 ) | +0.44 (4 sp3 carbons / 9 total) | Increases 3D character, improving solubility and reducing off-target promiscuity compared to flat aromatic rings. |

| Metabolic Stability | High (vs. linear alkyls) | Cyclopropyl C-H bonds are stronger than typical alkyl C-H bonds, resisting CYP450-mediated oxidation. |

| Conformational Entropy | Low | The cyclopropyl ring restricts rotation around the adjacent C-C bonds, minimizing the entropic penalty upon target binding. |

Experimental Protocols: Stereocontrolled Etherification

When integrating this building block, chemists must choose between stereoinversion (Mitsunobu) or stereoretention ( SNAr ). Because the building block is supplied as a hydrochloride salt, stoichiometry must be strictly adjusted to prevent reaction failure.

Protocol A: Synthesis of (R)-Aryl Ethers via Mitsunobu Inversion

Objective: Couple the (S)-alcohol to a phenolic core with complete inversion of stereochemistry to yield the (R)-enantiomer.

-

Preparation: In an oven-dried flask under N2 , dissolve the heteroaryl phenol (1.0 eq), (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (1.2 eq), and triphenylphosphine ( PPh3 , 1.5 eq) in anhydrous THF (0.2 M).

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to neutralize the HCl salt. Causality: Failure to neutralize the salt will result in the acid protonating the PPh3 or degrading the azo-reagent, completely stalling the reaction.

-

Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the premature reduction of DIAD into its hydrazine byproduct.

-

Reaction & Self-Validation: Allow the reaction to warm to room temperature. Monitor via LCMS. Validation Check: The disappearance of the alcohol mass ( m/z 150 for the free base) and the appearance of the product mass confirm conversion. If hydrazine is detected without product formation, the phenol is likely too sterically hindered.

Protocol B: Synthesis of (S)-Heteroaryl Ethers via SNAr Retention

Objective: Couple the (S)-alcohol to an electron-deficient heteroaryl chloride with complete retention of stereochemistry.

-

Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq ) in anhydrous DMF (0.2 M) at 0 °C under N2 .

-

Alkoxide Formation: Slowly add (S)-cyclopropyl(pyridin-2-yl)methanol hydrochloride (1.1 eq) in DMF. Causality: The first equivalent of NaH neutralizes the HCl salt; the second equivalent deprotonates the alcohol to form a highly reactive alkoxide.

-

Self-Validation: Validation Check: The addition of the alcohol will result in immediate H2 gas evolution (bubbling). Wait 30 minutes until bubbling completely ceases, validating that alkoxide formation is 100% complete.

-

Coupling: Add the heteroaryl chloride (1.0 eq) to the alkoxide solution. Stir at room temperature or heat to 60 °C depending on the electrophilicity of the core. Because the reaction occurs at the heteroaryl carbon and not the chiral center, the (S)-configuration is perfectly retained.

Stereospecific synthetic workflows for chiral etherification.

References[1] U.S. Patent Application for CDK2 INHIBITORS (Application #20230159535). Justia Patents.https://patents.justia.com/patent/20230159535[2] Visible-Light-Activated Asymmetric Addition of Hydrocarbons to Pyridine-Based Ketones. ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.2c01083[3] Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. RSC Chemical Science.https://pubs.rsc.org/en/content/articlelanding/2024/SC/D4SC04900D

Sources

Application Note: Chemoselective N-Alkylation of (S)-cyclopropyl(pyridin-2-yl)methanol

Introduction and Mechanistic Rationale

(S)-cyclopropyl(pyridin-2-yl)methanol (Molecular Weight: 149.19 g/mol ) is a highly valued chiral building block, frequently utilized in the synthesis of selective CDK2 inhibitors and advanced pharmaceutical intermediates . The functionalization of this scaffold often requires the selective N-alkylation of the pyridine ring to form a pyridinium salt. This intermediate serves as a critical precursor for partial reduction to piperidine derivatives or as an activated electrophile in downstream coupling.

The quaternization of the pyridine nitrogen with an alkyl halide proceeds via the Menschutkin reaction—a classic bimolecular nucleophilic substitution ( SN2 ). However, the presence of the secondary hydroxyl group in (S)-cyclopropyl(pyridin-2-yl)methanol introduces a significant chemoselectivity challenge: the competition between N-alkylation and O-alkylation.

Causality Behind Experimental Choices

As an application scientist, engineering a protocol that guarantees >99% chemoselectivity for the pyridine nitrogen requires manipulating the kinetic parameters of the reaction :

-

Base-Free Conditions: In its neutral state, the pyridine nitrogen (an sp2 hybridized amine) is a significantly stronger nucleophile than the neutral hydroxyl oxygen. Introducing any base would deprotonate the hydroxyl group, generating a highly nucleophilic alkoxide that rapidly undergoes undesired O-alkylation .

-

Solvent Selection: Polar aprotic solvents (e.g., anhydrous acetonitrile) are strictly mandated. They stabilize the charge-separated transition state of the Menschutkin SN2 process, accelerating the formation of the ionic pyridinium product without engaging in hydrogen bonding that would dampen the nitrogen's nucleophilicity.

-

Steric Considerations: The alpha-chiral center bearing a bulky cyclopropyl group imposes steric hindrance around the pyridine nitrogen. Consequently, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and elevated thermal activation (60–80 °C) are required to overcome the activation energy barrier and achieve full conversion .

Mechanistic and Workflow Visualizations

Fig 1. Step-by-step workflow for the chemoselective N-alkylation of the pyridine scaffold.

Fig 2. Logical relationship demonstrating how base-free conditions dictate N-alkylation.

Experimental Protocol: Synthesis of N-Alkyl-(S)-cyclopropyl(pyridin-2-yl)methanol Halide

This protocol describes a self-validating methodology for the selective N-alkylation of the target compound.

Materials and Setup

-

(S)-cyclopropyl(pyridin-2-yl)methanol : 1.0 mmol (149.2 mg). Crucial Note: If procured as a hydrochloride salt (CAS: 1807896-05-4), it must be freebased via aqueous NaHCO3 extraction prior to use.

-

Alkylating Agent : Methyl Iodide (1.5 mmol, 93.4 µL) or Benzyl Bromide (1.5 mmol, 178.2 µL).

-

Solvent : Anhydrous Acetonitrile (5.0 mL, dried over 3Å molecular sieves).

-

Anti-solvent : Anhydrous Diethyl Ether (15.0 mL).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture In an oven-dried, 25 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 149.2 mg of the freebased (S)-cyclopropyl(pyridin-2-yl)methanol in 5.0 mL of anhydrous acetonitrile. Purge the flask with Argon for 5 minutes to exclude atmospheric moisture, which can hydrolyze the alkyl halide.

Step 2: Electrophile Addition Add 93.4 µL of methyl iodide (or chosen alkyl halide) dropwise to the stirring solution at room temperature. Self-Validation Check: The solution should remain clear initially. A slight yellowing may occur due to charge-transfer complex formation, which is normal.

Step 3: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 60 °C (for methyl iodide) or 80 °C (for benzyl bromide) using a pre-heated oil bath. Maintain heating for 12–24 hours. In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in DCM as the eluent. The starting material ( Rf≈0.5 ) will deplete, and the highly polar pyridinium salt will appear as a distinct, UV-active baseline spot ( Rf=0.0 ).

Step 4: Product Isolation via Precipitation Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to approximately 1.5 mL. Vigorously stir this concentrated solution and slowly add 15 mL of cold, anhydrous diethyl ether. Self-Validation Check: The immediate formation of a crystalline precipitate or heavy oil visually confirms the successful generation of the ionic pyridinium salt, as these species are entirely insoluble in non-polar ethereal solvents.

Step 5: Filtration and Drying Filter the precipitate through a sintered glass funnel. Wash the product cake with an additional 2 × 5 mL of cold diethyl ether to strip away unreacted alkyl halide and trace non-polar impurities. Dry the product in a vacuum desiccator at 40 °C for 4 hours to yield the pure N-alkylated salt.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters. The data clearly demonstrates the necessity of base-free, polar aprotic conditions to maintain strict N-selectivity.

| Entry | Alkylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | N:O Selectivity |

| 1 | Methyl Iodide (MeI) | Acetonitrile | None | 60 | 12 | 92 | >99:1 |

| 2 | Benzyl Bromide (BnBr) | Acetonitrile | None | 80 | 24 | 85 | >99:1 |

| 3 | 1-Bromobutane | Toluene | None | 100 | 48 | 65 | >99:1 |

| 4 | Methyl Iodide (MeI) | DMF | K2CO3 | 60 | 12 | 45 | 40:60 |

Table 1: Optimization of N-alkylation conditions. Entry 4 highlights the detrimental effect of introducing a base, which heavily promotes competitive O-alkylation.

Troubleshooting and Safety Considerations

-

Hygroscopicity: Pyridinium salts are notoriously hygroscopic. If the product forms a sticky gum instead of a solid powder during the ether precipitation step, it has likely absorbed atmospheric moisture. Redissolve in a minimal amount of dry DCM, re-precipitate with anhydrous ether under an argon blanket, and store the final product in a desiccator.

-

Reagent Toxicity: Reagents like methyl iodide and benzyl bromide are potent alkylating agents and suspected carcinogens. All manipulations (Steps 1-3) must be performed inside a certified chemical fume hood using appropriate PPE, including double nitrile gloves.

References

-

cdk2 inhibitors - Patents. Justia Patents. Validated source for the use of (S)-cyclopropyl(pyridin-2-yl)methanol in CDK2 inhibitor synthesis. URL: [Link]

-

Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. URL:[Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand. The Journal of Organic Chemistry (ACS). URL:[Link]

The Strategic Application of (S)-cyclopropyl(pyridin-2-yl)methanol in the Synthesis of Potent Enzyme Inhibitors: A Guide for Researchers

Introduction: Unveiling the Potential of a Unique Chiral Building Block

In the landscape of modern medicinal chemistry, the quest for novel enzyme inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of specific structural motifs can profoundly influence the biological activity and therapeutic potential of a drug candidate. (S)-cyclopropyl(pyridin-2-yl)methanol, a chiral secondary alcohol, has emerged as a valuable building block in the synthesis of sophisticated enzyme inhibitors. Its unique combination of a stereochemically defined carbinol center, a conformationally constrained cyclopropyl group, and a coordinating pyridinyl moiety offers a powerful toolkit for medicinal chemists to address key challenges in drug design.

This comprehensive guide provides an in-depth exploration of the application of (S)-cyclopropyl(pyridin-2-yl)methanol in the synthesis of enzyme inhibitors, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and elucidate the mechanistic basis for the enhanced inhibitory activity conferred by its constituent fragments.

The Significance of the Cyclopropyl and Pyridin-2-yl-methanol Moieties in Enzyme Inhibition

The efficacy of (S)-cyclopropyl(pyridin-2-yl)methanol as a synthetic precursor for enzyme inhibitors is rooted in the distinct physicochemical properties of its two key structural components: the cyclopropyl ring and the pyridin-2-yl-methanol group.

The Cyclopropyl Group: A Small Ring with a Big Impact

The cyclopropyl group is more than just a simple cycloalkane; its inherent ring strain and unique electronic properties make it a "privileged" motif in drug design.[1][2] Its incorporation into a drug candidate can offer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts.[2] This can lead to an increased in vivo half-life and improved bioavailability of the drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of a molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, resulting in higher binding affinity and potency.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, allowing for the fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.[2]

Structural studies have provided direct evidence for the beneficial role of the cyclopropyl group in enzyme-inhibitor interactions. For instance, in the case of the carbapenemase inhibitor Xeruborbactam, the cyclopropyl group engages in stabilizing hydrophobic interactions within the enzyme's active site, contributing significantly to its potent inhibitory activity.[3][4]

The Pyridin-2-yl-methanol Moiety: A Versatile Interaction Hub

The pyridine ring is a common heterocycle in a vast number of pharmaceuticals due to its ability to participate in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[5][6] The pyridin-2-yl-methanol fragment, in particular, offers several key features for enzyme inhibitor design:

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor. These interactions are crucial for anchoring the inhibitor within the enzyme's active site.

-

Metal Coordination: The pyridine nitrogen can coordinate with metal ions that may be present in the active site of metalloenzymes.

-

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) in the enzyme's binding pocket, further enhancing binding affinity.

-

Chiral Scaffold: The stereocenter at the carbinol carbon provides a handle for introducing chirality, which is often critical for selective recognition by the enzyme's chiral active site.

The strategic importance of the pyridinyl methanol moiety has been demonstrated in the development of potent and selective inhibitors for various enzymes, including transient receptor potential vanilloid 3 (TRPV3) antagonists.[7][8]

Application in the Synthesis of the PARP Inhibitor Niraparib: A Case Study

A prominent example illustrating the utility of chiral building blocks conceptually related to (S)-cyclopropyl(pyridin-2-yl)methanol is the synthesis of Niraparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[9][10][11] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian and breast cancers.[11]